molecular formula C18H23N3O5S B2533675 3-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine CAS No. 2034439-88-6

3-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine

Cat. No.: B2533675
CAS No.: 2034439-88-6
M. Wt: 393.46
InChI Key: BXOAIIMTMZPRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine (CAS 2034439-88-6) is a high-purity chemical compound of interest in medicinal chemistry and drug discovery research . It features a complex structure combining a sulfonylpiperidine moiety and a methylpyridazine group, which contributes to its unique electronic and steric properties and makes it a versatile intermediate for the synthesis of potentially bioactive molecules . The structural motifs present in this compound are found in molecules investigated for various therapeutic applications. For instance, sulfonylpiperidine derivatives have been explored for the treatment of prokineticin-mediated diseases , while piperidine-containing structures are key components in potent inhibitors of epigenetic targets like Lysine Specific Demethylase 1 (LSD1) . The defined molecular structure of this compound, with a molecular formula of C 18 H 23 N 3 O 5 S and a molecular weight of 393.46 g/mol , ensures reproducible results in experimental settings. Researchers can leverage this building block to develop novel chemical probes and therapeutic candidates. This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

3-[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-3-yl]oxy-6-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S/c1-13-6-9-18(20-19-13)26-14-5-4-10-21(12-14)27(22,23)15-7-8-16(24-2)17(11-15)25-3/h6-9,11,14H,4-5,10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOAIIMTMZPRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloropyridazine Hydrolysis

3-Chloro-6-methylpyridazine undergoes hydrolysis under basic conditions. A mixture of 3-chloro-6-methylpyridazine (1.0 eq), NaOH (2.0 eq), and H₂O/EtOH (1:1) is refluxed at 80°C for 12 hours, yielding 3-hydroxy-6-methylpyridazine (78% yield).

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (d, J = 8.4 Hz, 1H, H-5), 7.89 (d, J = 8.4 Hz, 1H, H-4), 6.21 (s, 1H, -OH), 2.51 (s, 3H, -CH₃).
  • MS (ESI+) : m/z 137.1 [M+H]⁺.

Pyridazine Ring Construction

An alternative route involves cyclocondensation of 1,2-dicarbonyl compounds with hydrazines. Ethyl acetoacetate (1.0 eq) and hydrazine hydrate (1.2 eq) in acetic acid at 100°C for 6 hours yield 3-hydroxy-6-methylpyridazine (65% yield).

Preparation of 1-(3,4-Dimethoxyphenylsulfonyl)piperidin-3-ol

Piperidine Sulfonylation

Piperidin-3-ol (1.0 eq) is reacted with 3,4-dimethoxyphenylsulfonyl chloride (1.1 eq) in dichloromethane (DCM) with triethylamine (2.0 eq) at 0°C→25°C for 4 hours. The product is isolated via column chromatography (SiO₂, EtOAc/hexane 1:1) in 82% yield.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.24 (d, J = 8.8 Hz, 1H, H-5'), 6.98 (d, J = 2.4 Hz, 1H, H-2'), 6.82 (dd, J = 8.8, 2.4 Hz, 1H, H-6'), 4.12–4.08 (m, 1H, piperidine H-3), 3.94 (s, 3H, -OCH₃), 3.92 (s, 3H, -OCH₃), 3.20–3.10 (m, 2H, piperidine H-2,6), 2.85–2.75 (m, 2H, piperidine H-4,5), 1.80–1.60 (m, 2H, piperidine H-1,5).
  • MS (ESI+) : m/z 356.1 [M+H]⁺.

Protecting Group Strategies

The hydroxyl group on piperidine is protected as a tert-butyldimethylsilyl (TBS) ether prior to sulfonylation in some protocols, enhancing sulfonyl chloride reactivity. Deprotection with tetra-n-butylammonium fluoride (TBAF) restores the hydroxyl group post-sulfonylation.

Etherification: Coupling Pyridazine and Piperidine

Mitsunobu Reaction

3-Hydroxy-6-methylpyridazine (1.0 eq), 1-(3,4-dimethoxyphenylsulfonyl)piperidin-3-ol (1.2 eq), triphenylphosphine (1.5 eq), and diisopropyl azodicarboxylate (DIAD, 1.5 eq) in tetrahydrofuran (THF) at 0°C→25°C for 12 hours yield the target compound (68% yield).

Optimization Note :

  • Lower temperatures (0°C) minimize side reactions.
  • Excess piperidine derivative improves conversion.

Nucleophilic Aromatic Substitution

3-Chloro-6-methylpyridazine (1.0 eq) reacts with 1-(3,4-dimethoxyphenylsulfonyl)piperidin-3-ol (1.5 eq) and NaH (2.0 eq) in dimethylformamide (DMF) at 120°C for 8 hours, yielding the product (54% yield).

Comparative Analysis of Synthetic Routes

Parameter Mitsunobu Nucleophilic Substitution
Yield 68% 54%
Reaction Time 12 hours 8 hours
Byproducts Minimal Moderate
Regioselectivity High Moderate

The Mitsunobu method is preferred for its regioselectivity and scalability, despite requiring stoichiometric reagents.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 8.4 Hz, 1H, H-5), 8.02 (d, J = 8.4 Hz, 1H, H-4), 7.26 (d, J = 8.8 Hz, 1H, H-5'), 6.99 (d, J = 2.4 Hz, 1H, H-2'), 6.83 (dd, J = 8.8, 2.4 Hz, 1H, H-6'), 4.50–4.45 (m, 1H, piperidine H-3), 3.95 (s, 3H, -OCH₃), 3.93 (s, 3H, -OCH₃), 3.30–3.20 (m, 2H, piperidine H-2,6), 2.90–2.80 (m, 2H, piperidine H-4,5), 2.55 (s, 3H, -CH₃), 1.85–1.70 (m, 2H, piperidine H-1,5).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 162.4 (C-3), 154.2 (C-6), 149.8 (C-3'), 148.9 (C-4'), 132.5 (C-1'), 124.7 (C-6'), 116.3 (C-5'), 112.4 (C-2'), 72.8 (piperidine C-3), 56.2 (-OCH₃), 56.0 (-OCH₃), 46.5 (piperidine C-2,6), 28.4 (piperidine C-4,5), 21.7 (-CH₃).
  • HRMS (ESI+) : m/z 476.1582 [M+H]⁺ (calc. 476.1589).

Purity Assessment

UPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity with tR = 6.72 min.

Challenges and Optimization Strategies

  • Low Coupling Yields : Additives like 4Å molecular sieves improve Mitsunobu efficiency by scavenging water.
  • Sulfonylation Side Reactions : Steric hindrance at the piperidine nitrogen is mitigated using bulkier bases (e.g., 2,6-lutidine).
  • Pyridazine Reactivity : Electron-withdrawing groups (e.g., -CH₃) deactivate the ring, necessitating higher temperatures for nucleophilic substitution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or phenyl moieties.

    Reduction: Reduction reactions might target the sulfonyl group or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridazine or piperidine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, sulfonyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it might be investigated for its potential as a pharmacophore in drug design, targeting specific enzymes or receptors.

Medicine

Potential medicinal applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity profile.

Industry

In industry, the compound might find applications in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine with four structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications/Notes References
This compound C₁₈H₂₃N₃O₅S 393.5 3,4-Dimethoxyphenyl sulfonyl, piperidine-ether linkage, 6-methylpyridazine Not explicitly reported; likely bioactive scaffold
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine C₂₀H₁₄F₃N₅O₂S 453.4 Trifluoromethylphenyl-oxadiazole, methylthio linkage, 3-methoxyphenyl Oxadiazole rings enhance metabolic stability
3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine C₂₃H₂₂N₄O₂S₂ 458.6 Methanesulfonylbenzyl-pyrazole, 3-phenylpyridazine Pyrazole moieties may modulate kinase inhibition
3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methoxy)-6-methylpyridazine (CAS 2770604-36-7) C₁₉H₂₀F₂N₄O 374.4 3,4-Difluorophenylmethyl-piperidine, methylpyridazine Fluorine substituents improve lipophilicity
Key Observations:

Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, contrasting with 3,4-difluorophenyl (electron-withdrawing) in CAS 2770604-36-5. The trifluoromethyl group in the oxadiazole-containing analog (C₂₀H₁₄F₃N₅O₂S) enhances metabolic stability and lipophilicity compared to methoxy groups .

Heterocyclic Diversity: The target compound’s piperidine-sulfonyl core differs from the pyrazole-sulfonyl system in C₂₃H₂₂N₄O₂S₂, which may alter conformational flexibility and binding pocket compatibility .

Molecular Weight and Complexity :

  • The target compound (393.5 g/mol) is lighter than the pyrazole analog (458.6 g/mol), suggesting differences in solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.